7-Fluoro-6-methoxyisoindolin-1-one

Description

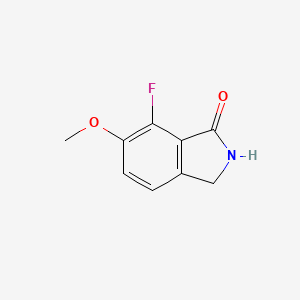

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMQYRIHNKEHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CNC2=O)C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729356 | |

| Record name | 7-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007455-31-3 | |

| Record name | 7-Fluoro-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Fluoro-6-methoxyisoindolin-1-one chemical properties

An In-depth Technical Guide to 7-Fluoro-6-methoxyisoindolin-1-one: A Core Scaffold for Modern Drug Discovery

Abstract

This compound is a substituted isoindolinone that represents a crucial heterocyclic building block for medicinal chemistry and drug development. The isoindolinone scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The specific substitution pattern of this molecule—featuring a fluorine atom and a methoxy group—offers medicinal chemists precise tools to modulate physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, spectral characteristics, and reactivity of this compound. A significant focus is placed on its potential application as a key intermediate in the synthesis of next-generation therapeutics, particularly in the realm of Poly(ADP-ribose) polymerase (PARP) inhibitors, where novel scaffolds are urgently needed to address acquired resistance in cancer therapy.[1][2]

Core Chemical & Physical Properties

This compound is a solid organic compound at room temperature, categorized as a fluorinated building block, an amide, and an ether.[3] Its identity is defined by the CAS Number 1007455-31-3.[4]

Structural and Molecular Data

The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered γ-lactam ring. The strategic placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring significantly influences the molecule's electronic properties and potential intermolecular interactions.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1007455-31-3 | [4] |

| Molecular Formula | C₉H₈FNO₂ | [4] |

| Molecular Weight | 181.16 g/mol | [4] |

| SMILES | O=C1NCC2=C1C(F)=C(OC)C=C2 | [4] |

| InChIKey | PBMQYRIHNKEHPH-UHFFFAOYSA-N | |

| Appearance | Solid (Predicted) | |

| Storage Conditions | Sealed in dry, room temperature or -20°C long-term | [4] |

| Solubility | Data not publicly available | |

| Melting Point | Data not publicly available |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis can be envisioned starting from 3-fluoro-4-methoxybenzoic acid, a commercially available starting material. The key steps would involve ortho-lithiation and formylation to install the aldehyde group, followed by conversion to a nitrile and subsequent reductive cyclization.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Ortho-formylation: 3-Fluoro-4-methoxybenzoic acid is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78°C. A strong base such as s-butyllithium is added dropwise to effect directed ortho-metalation. Anhydrous N,N-dimethylformamide (DMF) is then added to quench the lithiated species, which upon acidic workup yields 2-formyl-5-fluoro-4-methoxybenzoic acid. The causality here is the ortho-directing ability of the carboxylic acid group, which positions the lithiation at the C2 position.

-

Nitrile Formation: The resulting aldehyde is converted to an oxime using hydroxylamine hydrochloride. Subsequent dehydration of the oxime, typically with a reagent like acetic anhydride or trifluoroacetic anhydride, affords the key intermediate, 2-cyano-5-fluoro-4-methoxybenzoic acid.

-

Reductive Cyclization: The final step involves the simultaneous reduction of the nitrile and the carboxylic acid to form the lactam ring. This can be achieved under various conditions. A common method is catalytic hydrogenation (e.g., H₂, Pd/C) under pressure, which reduces the nitrile to a primary amine that spontaneously cyclizes with the carboxylic acid. Alternatively, chemical reduction using reagents like sodium borohydride in the presence of a cobalt(II) chloride catalyst can achieve the same transformation under milder conditions. This final intramolecular amidation is thermodynamically favorable, driving the reaction to completion.

Spectral Characterization and Analysis

While experimental spectra are not publicly available, the key features of the ¹H and ¹³C NMR spectra can be reliably predicted based on the substituent effects of the fluorine and methoxy groups on the aromatic system and the known chemical shifts of the isoindolinone core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C=O (C1) | - | ~168.0 | Typical lactam carbonyl chemical shift. |

| CH₂ (C3) | ~4.3 (s, 2H) | ~45.0 | Methylene protons adjacent to the nitrogen atom. Appears as a singlet. |

| C3a | - | ~125.0 (d) | Aromatic carbon at the ring junction, coupled to fluorine (small J). |

| C4 | Aromatic proton ortho to fluorine, showing a large C-F coupling constant. | ||

| C5 | ~120.0 (d) | Aromatic proton meta to fluorine. | |

| C6 | - | ~150.0 (d) | Methoxy-bearing carbon, deshielded by oxygen. |

| C7 | - | Fluorine-bearing carbon, showing a very large, characteristic one-bond C-F coupling constant. | |

| C7a | - | ~135.0 | Aromatic carbon at the ring junction. |

| NH | ~8.5 (br s, 1H) | - | Amide proton, typically broad and downfield. |

| OCH₃ | ~3.9 (s, 3H) | ~56.0 | Methoxy protons, appearing as a sharp singlet. |

Note: 'd' denotes a doublet, 's' denotes a singlet, 'br s' denotes a broad singlet. J values are approximate coupling constants in Hz.

Expected Mass Spectrum: The ESI-MS would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 182.06. Expected IR Spectrum: Key stretches would include a strong C=O absorption around 1680-1700 cm⁻¹ (lactam), an N-H stretch around 3200 cm⁻¹, and C-F and C-O stretches in the fingerprint region (1100-1300 cm⁻¹).

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by three main features: the lactam ring, the aromatic ring, and the benzylic methylene group.

-

N-Alkylation/Arylation: The amide N-H bond can be deprotonated with a suitable base (e.g., NaH) and the resulting anion can be alkylated or arylated to install substituents at the N2 position. This is a common strategy in drug design to explore the SAR around the isoindolinone core.

-

Reactivity at C3: The C3 position is adjacent to the nitrogen and is part of a hemiaminal-like structure in its hydroxylactam tautomer. This position can be functionalized. For instance, related γ-hydroxy lactams readily undergo Ni-catalyzed amidoalkylation reactions with a wide range of carbon, oxygen, sulfur, and nitrogen nucleophiles.[6] This allows for the introduction of diverse substituents at the C3 position, creating libraries of compounds for biological screening.

-

Electrophilic Aromatic Substitution: The aromatic ring is activated by the methoxy group and deactivated by the fluorine and the fused lactam ring. The positions for potential electrophilic substitution (e.g., nitration, halogenation) are influenced by the combined directing effects of these substituents, offering pathways to further functionalize the scaffold.

Caption: Key reactivity sites and derivatization pathways.

Applications in Drug Discovery: A Focus on PARP Inhibitors

The isoindolinone scaffold is a cornerstone in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA damage repair.[7] PARP inhibitors (PARPi) have revolutionized the treatment of cancers with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations, particularly in ovarian cancer.[2][8][9]

The Challenge of PARPi Resistance

A major clinical challenge is the development of resistance to existing PARP inhibitors.[1] This resistance can arise from various mechanisms, including the restoration of DNA repair pathways.[2] Consequently, there is an intense and ongoing effort to develop next-generation PARP inhibitors that can overcome these resistance mechanisms, exhibit improved selectivity, or possess a better safety profile.

Role of this compound

This is where building blocks like this compound become invaluable. The core isoindolinone can act as a rigid scaffold that orients key pharmacophoric features for optimal binding to the PARP active site.

-

Fluorine as a Modulator: The fluorine atom can enhance binding affinity through favorable electrostatic interactions with the target protein. It is also frequently used to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

-

Methoxy Group for Vectorial Exploration: The methoxy group provides a synthetic handle and a vector for exploring different regions of the protein's binding pocket. It can be demethylated to a phenol for further derivatization or serve as an anchor point itself.

The combination of these features makes this compound an attractive starting point for synthesizing novel PARP inhibitors designed to have differentiated properties from current clinical agents. Research into PARPi resistance has identified signaling pathways, such as those involving ATF6 and AP-1, as potential new targets to overcome resistance, creating a rationale for developing inhibitors with novel mechanisms or combination therapies where this scaffold could play a role.[1]

Caption: Role of the building block in the drug discovery pipeline for PARP inhibitors.

Safety and Handling

This compound is intended for research and development purposes only and is not for human or veterinary use.[4] As with any laboratory chemical of unknown long-term toxicity, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a cool, dry place as recommended by the supplier.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

-

Organic Chemistry Portal. (2021). Synthesis of isoindolinones. Retrieved from [Link]

-

Ciucci, A., et al. (2022). ATF6-mediated signaling contributes to PARP Inhibitor Resistance in Ovarian Cancer. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Retrieved from [Link]

-

Wang, L., et al. (2019). Nickel-Catalyzed Amidoalkylation Reaction of γ-Hydroxy Lactams: An Access to 3-Substituted Isoindolinones. National Institutes of Health. Retrieved from [Link]

-

Dhanasekaran, S., et al. (2016). Approach to Isoindolinones, Isoquinolinones, and THIQs via Lewis Acid-Catalyzed Domino Strecker-Lactamization/Alkylations. ACS Publications. Retrieved from [Link]

-

Savela, R., & Leino, R. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. Retrieved from [Link]

-

Banerjee, S., & Lord, C. J. (2023). Fighting resistance: post-PARP inhibitor treatment strategies in ovarian cancer. National Institutes of Health. Retrieved from [Link]

-

Pothuri, B. (2022). Appropriate Selection of PARP Inhibitors in Ovarian Cancer. PubMed. Retrieved from [Link]

-

Miller, R. E., & Leary, A. (2020). PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. National Institutes of Health. Retrieved from [Link]

Sources

- 1. ATF6-mediated signaling contributes to PARP Inhibitor Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fighting resistance: post-PARP inhibitor treatment strategies in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoindolinone synthesis [organic-chemistry.org]

- 4. 1007455-31-3|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Nickel-Catalyzed Amidoalkylation Reaction of γ-Hydroxy Lactams: An Access to 3-Substituted Isoindolinones† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Appropriate Selection of PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Fluoro-6-methoxyisoindolin-1-one: Synthesis, Properties, and Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis and potential applications of 7-Fluoro-6-methoxyisoindolin-1-one (CAS Number: 1007455-31-3). The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This document provides a detailed, scientifically-grounded overview of this specific derivative, including a plausible synthetic route, its physicochemical properties, and an exploration of its potential therapeutic applications based on the activities of structurally related molecules.

Introduction to the Isoindolinone Scaffold

The isoindolinone core is a bicyclic lactam that has garnered significant attention in pharmaceutical research due to its presence in a wide array of natural products and synthetic drugs.[2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The unique structural and electronic properties of the isoindolinone ring system allow for diverse functionalization, making it an attractive starting point for the development of novel therapeutics. The introduction of fluorine and methoxy substituents, as in the case of this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and drug development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1007455-31-3 | [4] |

| Molecular Formula | C₉H₈FNO₂ | Commercial Supplier Data |

| Molecular Weight | 181.16 g/mol | Commercial Supplier Data |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO, Methanol (predicted) | |

| logP | 1.35 (Predicted) |

Synthesis of this compound

Proposed Synthetic Scheme: Rhodium-Catalyzed Intramolecular C-H Amidation

The synthesis commences with the preparation of the starting benzamide, followed by a rhodium-catalyzed intramolecular cyclization.

Step 1: Synthesis of 2-Fluoro-3-methoxy-N-methylbenzamide

The synthesis would begin with the commercially available 2-fluoro-3-methoxybenzoic acid. This starting material would be converted to its corresponding N-methylamide.

-

Protocol:

-

To a solution of 2-fluoro-3-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

-

Dissolve the resulting acid chloride in fresh DCM (0.5 M) and cool to 0 °C.

-

Slowly add a solution of methylamine (2.0 eq, as a solution in THF or water) and triethylamine (2.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-fluoro-3-methoxy-N-methylbenzamide.

-

Step 2: Rhodium-Catalyzed Intramolecular C-H Amidation

The key isoindolinone-forming step involves the rhodium-catalyzed intramolecular amidation of a benzylic C(sp³)-H bond of the N-methyl group.

-

Protocol:

-

To a pressure-rated vial, add 2-fluoro-3-methoxy-N-methylbenzamide (1.0 eq), [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt oxidant such as AgSbF₆ (20 mol%) or a copper oxidant like Cu(OAc)₂ (1.0 eq).[2]

-

Add a suitable solvent, such as 1,2-dichloroethane (DCE) or trifluoroethanol (TFE), to a concentration of 0.1 M.[2]

-

Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the metal catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

-

Causality Behind Experimental Choices

-

Catalyst System: A rhodium(III) catalyst, specifically [CpRhCl₂]₂, is chosen for its proven efficacy in directing C-H activation of benzamides.[2][5] The Cp ligand (pentamethylcyclopentadienyl) enhances the catalyst's stability and activity.

-

Oxidant: An oxidant, such as Cu(OAc)₂ or a silver salt, is required to facilitate the catalytic cycle, typically by reoxidizing the rhodium catalyst from a lower to a higher oxidation state.

-

Solvent: Solvents like DCE or TFE are commonly used for these types of reactions as they are relatively high-boiling and can effectively solvate the reactants and catalyst.[2]

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been published, the isoindolinone scaffold is a cornerstone of several important therapeutic agents. Based on the activities of structurally analogous compounds, we can infer several promising avenues for investigation.

PARP Inhibition and Oncology

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted anticancer agents that have shown significant efficacy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6] The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, which is the natural substrate for PARP enzymes. This structural mimicry allows isoindolinone derivatives to act as competitive inhibitors at the enzyme's catalytic site.[6][7]

Recent studies have highlighted that isoindolinone-based PARP inhibitors exhibit favorable physicochemical properties for penetrating the central nervous system (CNS), making them particularly promising for the treatment of CNS cancers.[6][7] The presence of a fluorine atom in this compound may further enhance its ability to cross the blood-brain barrier. Therefore, this compound represents a compelling candidate for evaluation as a PARP inhibitor, potentially for applications in glioblastoma or other brain malignancies.

Diagram of PARP Inhibition Mechanism

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cancer cells.

Neurodegenerative Diseases

The isoindoline and isoindolinone scaffolds have also been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Some derivatives have shown neuroprotective effects against oxidative stress in neuronal cell lines.[8][9] Oxidative stress is a key pathological feature of many neurodegenerative disorders, and compounds that can mitigate this process are of significant therapeutic interest.

Furthermore, certain isoindoline derivatives have been identified as sigma-2 receptor antagonists, which can inhibit amyloid-beta-associated synapse loss, a critical event in the progression of Alzheimer's disease.[10] Given these precedents, this compound should be evaluated for its neuroprotective potential and its activity on relevant CNS targets.

Conclusion and Future Directions

This compound is a promising, yet underexplored, member of the medicinally important isoindolinone family. While direct experimental data on this specific compound is limited, a robust synthetic strategy can be proposed based on well-established rhodium-catalyzed C-H activation chemistry. Drawing from the extensive research on structurally related compounds, there is a strong rationale for investigating its potential as both a PARP inhibitor for oncology and as a neuroprotective agent for neurodegenerative diseases. Future research should focus on the efficient synthesis and purification of this compound, followed by comprehensive in vitro and in vivo evaluations to elucidate its biological activities and therapeutic potential.

References

-

Zhang, J. et al. (2024). Enantioselective Synthesis of Isoindolinone by Palladium-Catalyzed Aminoalkynylation of O-Phenyl Hydroxamic Ethers with Alkynes. Journal of the American Chemical Society. Available at: [Link]

-

Reddy, C. et al. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron. Available at: [Link]

-

Wang, Z. et al. (2024). Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones. Organic Letters. Available at: [Link]

-

Wang, H. et al. (2017). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances. Available at: [Link]

-

Alper, H. et al. (1998). Palladium-Catalyzed Diastereoselective Synthesis of Isoindolinones. The Journal of Organic Chemistry. Available at: [Link]

-

Li, P. et al. (2019). Rhodium(iii)-catalyzed oxidative annulation of isoquinolones with allyl alcohols: synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Zhang, J. et al. (2023). Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. Organic Letters. Available at: [Link]

-

Zhou, X. et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Manoharan, R. & Jeganmohan, M. (2015). Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols. Chemical Communications. Available at: [Link]

-

Papeo, G. et al. (2018). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. Journal of Medicinal Chemistry. Available at: [Link]

-

Yang, Z. et al. (2021). Rhodium(III)-Catalyzed Oxidative Cyclization of Oxazolines with Cyclopropanols: Synthesis of Isoindolinones. Organic Letters. Available at: [Link]

-

Yang, Z. et al. (2021). Rhodium(III)-Catalyzed Oxidative Cyclization of Oxazolines with Cyclopropanols: Synthesis of Isoindolinones. ACS Publications. Available at: [Link]

-

Zhou, X. et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ResearchGate. Available at: [Link]

-

Zhou, X. et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

- Nerviano. (Date not available). 4-carboxamido-isoindolinone derivatives as selective PARP-1 inhibitors. Google Patents.

-

Organic Chemistry Portal. (Date not available). Synthesis of isoindolinones. Available at: [Link]

-

Pourparizi, A. et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Research Square. Available at: [Link]

-

ResearchGate. (Date not available). Synthesis of substituted isoindolin‐1‐one compounds from N,N‐dialkyl benzamides. Available at: [Link]

-

Hilaris Publisher. (Date not available). Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). Available at: [Link]

- Izzo, N. et al. (2023). Isoindoline compositions and methods for treating neurodegenerative disease. Google Patents.

-

Zhou, G. et al. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. Available at: [Link]

-

Pourparizi, A. et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. Available at: [Link]

-

Fassihi, A. et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Available at: [Link]

-

Chen, Y. et al. (2015). Synthesis and Leukemia Cell Line K562 Inhibitory Activities of α -(Fluoro-substituted isoindolinone-2-yl)glutarimide Analogues. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Brosa, C. et al. (1995). Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents at C-25. PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. 1007455-31-3|this compound|BLD Pharm [bldpharm.com]

- 5. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US11691947B2 - Isoindoline compositions and methods for treating neurodegenerative disease - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 7-Fluoro-6-methoxyisoindolin-1-one

Abstract: This technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of the novel heterocyclic compound, 7-fluoro-6-methoxyisoindolin-1-one. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the selection of analytical techniques and the logical interpretation of the resulting data. By integrating one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, we present a self-validating workflow that ensures the unambiguous determination of the molecular structure. This guide is grounded in authoritative principles of analytical chemistry and serves as a practical reference for the characterization of complex organic molecules.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of pharmaceutical and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor and anticonvulsant properties.[1] The introduction of a fluorine atom and a methoxy group onto this scaffold, as in this compound, can significantly modulate its physicochemical and pharmacological properties. Fluorine, in particular, is known to influence metabolic stability, binding affinity, and lipophilicity.[2] Therefore, the definitive confirmation of its structure is a critical first step in its development as a potential therapeutic agent or advanced material.

This guide will systematically detail the multi-technique approach required to confirm the constitution, connectivity, and substitution pattern of this compound, ensuring the highest level of scientific integrity.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The initial step in the characterization of any new molecular entity is to ascertain its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this analysis, providing a highly accurate mass measurement that allows for the determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is employed, as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the parent ion is measured with high precision (typically to four or five decimal places).

Data Interpretation and Validation

The molecular formula of this compound is C₉H₈FNO₂. The expected monoisotopic mass of the protonated molecule [C₉H₈FNO₂ + H]⁺ is calculated. The experimentally observed m/z value from HRMS should match this calculated value within a narrow tolerance (e.g., ± 5 ppm), providing strong evidence for the proposed elemental composition. The presence of fluorine and nitrogen can be further corroborated by the isotopic pattern, although the natural abundance of their heavier isotopes is low.

Unraveling the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides information on the chemical environment of each nucleus, their connectivity, and their spatial relationships.

Proton (¹H) NMR Spectroscopy: The Initial Blueprint

¹H NMR provides the first detailed look at the hydrogen atoms within the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the isoindolinone ring, the methoxy group protons, and the N-H proton. Key features to analyze are:

-

Chemical Shift (δ): The position of each signal indicates the electronic environment of the protons.

-

Integration: The area under each peak is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): This reveals the number of neighboring protons through spin-spin coupling.

Carbon (¹³C) NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR, often acquired with proton decoupling, provides a signal for each unique carbon atom in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically used.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are also run to differentiate between CH, CH₂, and CH₃ groups.[3][4]

Interpretation of the ¹³C NMR Spectrum

The spectrum will reveal the number of distinct carbon environments. The chemical shifts will indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl, or attached to an electronegative atom like oxygen or fluorine). The DEPT experiments will confirm the number of attached protons for each carbon signal.

Fluorine (¹⁹F) NMR Spectroscopy: A Unique and Sensitive Probe

Given the presence of a fluorine atom, ¹⁹F NMR is an essential experiment. ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[5]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Acquisition: A proton-decoupled ¹⁹F NMR spectrum is acquired.

-

Referencing: The chemical shifts are referenced to an external standard, such as CFCl₃.

Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift is highly sensitive to the electronic environment.[6][7] Furthermore, coupling between the fluorine and nearby protons (²JFH, ³JFH, etc.) can be observed in the proton-coupled ¹⁹F spectrum or in the fine structure of the proton signals in the ¹H NMR spectrum, providing crucial connectivity information.[2]

2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are critical for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule.

Key 2D NMR Experiments and Their Rationale

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[3][4] It is invaluable for tracing out proton-proton networks, such as adjacent protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[3][4][8] This allows for the direct assignment of carbon signals based on their attached, and often already assigned, proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[3][4][8] HMBC is crucial for piecing together the molecular fragments identified by COSY and HSQC and for identifying quaternary carbons that do not appear in the HSQC spectrum.

A Systematic Approach to 2D NMR Data Interpretation

-

Assign Spin Systems with COSY: Identify coupled protons in the aromatic and aliphatic regions.

-

Link Protons to Carbons with HSQC: Use the assigned proton signals to assign their directly attached carbons.

-

Build the Molecular Skeleton with HMBC: Use the long-range correlations to connect the spin systems and to place the quaternary carbons, the carbonyl group, and the heteroatoms. For instance, a correlation from the methoxy protons to an aromatic carbon will confirm the position of the methoxy group.

Vibrational Spectroscopy: Confirming Functional Groups with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in solution.

-

Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amine in the lactam ring.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of a five-membered lactam (γ-lactam).[9][10]

-

C-O Stretch: Absorptions in the 1050-1250 cm⁻¹ range due to the aromatic ether.[11]

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the fingerprint region that can give clues about the substitution pattern.

Data Synthesis and Final Structure Confirmation

The culmination of the structure elucidation process is the synthesis of all spectroscopic data into a single, coherent structural assignment.

Integrated Data Analysis Workflow

Summary of Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Inferred Structural Feature |

| HRMS | [M+H]⁺ peak matching the calculated mass for C₉H₉FNO₂⁺ | Correct elemental composition |

| FTIR | ~3300 cm⁻¹ (N-H), ~1690 cm⁻¹ (C=O, lactam), ~1250 & 1050 cm⁻¹ (C-O, ether) | Lactam, amine, and aromatic ether functional groups |

| ¹H NMR | Signals for 2 aromatic H, 1 NH, 2 methylene H, 3 methoxy H | Presence and number of different proton environments |

| ¹³C NMR | Signals for 9 distinct carbons, including a carbonyl and aromatic carbons | Complete carbon skeleton |

| ¹⁹F NMR | A single resonance, potentially showing coupling to aromatic protons | Presence and electronic environment of the fluorine atom |

| COSY | Correlation between adjacent aromatic protons | Connectivity of the aromatic spin system |

| HSQC | Correlations for all C-H pairs | Direct C-H attachments |

| HMBC | Key correlations: -OCH₃ protons to aromatic C -Methylene H to aromatic and carbonyl C -Aromatic H to neighboring aromatic C and the carbonyl C | Unambiguous placement of substituents and assembly of the entire molecular framework |

Conclusion

The structure elucidation of a novel compound like this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow outlined in this guide—from establishing the molecular formula with HRMS to detailing the atomic connectivity with a suite of NMR experiments and confirming functional groups with FTIR—researchers can achieve an unambiguous and robust structural assignment. This rigorous approach is fundamental to ensuring the integrity of subsequent research and development efforts in the fields of medicinal chemistry and materials science.

References

-

Douglas, J. S., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Available at: [Link]

-

Nanalysis Corp. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. Scribd. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Structure of isoindolinone derivatives. Available at: [Link]

-

Elyashberg, M. E., et al. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Available at: [Link]

-

Ida, J., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

-

Nanalysis Corp. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

-

analyzetest.com. (2021). Interpretation steps of a NMR spectrum. Available at: [Link]

-

Elliot, B. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Available at: [Link]

-

Taylor & Francis Online. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. Available at: [Link]

-

ResearchGate. (2012). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Available at: [Link]

-

PubMed. (2002). FTIR study of five complex beta-lactam molecules. Available at: [Link]

-

ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Available at: [Link]

-

MDPI. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available at: [Link]

-

ResearchGate. (n.d.). FTIR study of five complex ?-lactam molecules. Available at: [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

-

ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

-

Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Dr. Anaji. (2023). FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides. YouTube. Available at: [Link]

-

ResearchGate. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Available at: [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Functional group profiling of medicinal plants using FTIR spectroscopy. Available at: [Link]

-

PubChem. (n.d.). 7-Fluoroisoquinoline. Available at: [Link]

-

Oakwood Chemical. (n.d.). 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

-

ACS Publications. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Available at: [Link]

-

Chemsrc. (n.d.). 1-Fluoro-7-methoxyisoquinoline-6-carboxylic acid. Available at: [Link]

-

PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

-

ACS Chemical Biology. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. azom.com [azom.com]

- 3. emerypharma.com [emerypharma.com]

- 4. analyzetest.com [analyzetest.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

7-Fluoro-6-methoxyisoindolin-1-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Fluoro-6-methoxyisoindolin-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The strategic incorporation of fluorine and methoxy groups can significantly modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide presents a comprehensive, field-proven pathway for the synthesis of this compound, a key intermediate for drug discovery programs. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed, step-by-step protocols, and explore the mechanistic underpinnings of the key transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.

Introduction: The Strategic Value of the Isoindolin-1-one Core

Isoindolin-1-ones are a class of fused γ-lactams that exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Their rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, making them ideal scaffolds for targeted drug design. The introduction of a fluorine atom, as in the target molecule, is a common strategy in modern medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism and to increase binding affinity through favorable electrostatic interactions. Concurrently, the methoxy group can serve as a hydrogen bond acceptor and influence the molecule's overall polarity and solubility profile.

This guide outlines a robust and scalable synthetic approach, beginning from commercially available starting materials and proceeding through a logical sequence of high-yielding transformations.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis is paramount for designing an efficient and reliable synthesis. Our strategy for this compound focuses on a late-stage cyclization, which allows for the early introduction and manipulation of the required fluorine and methoxy substituents on a simpler aromatic precursor.

Caption: Retrosynthetic analysis of this compound.

The chosen forward synthesis hinges on the construction of a key intermediate, 2-bromo-5-fluoro-4-methoxybenzaldehyde . This precursor contains the complete, correctly arranged substitution pattern and versatile functional groups (aldehyde and bromide) that can be readily elaborated to form the isoindolinone ring system.

The Core Synthetic Pathway: A Validated Approach

The following workflow outlines the primary synthetic route, which has been designed for efficiency and scalability.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Benzylic Bromination to yield 2-Bromo-5-fluoro-4-methoxybenzaldehyde

-

Expertise & Causality: The synthesis commences with the selective benzylic bromination of 2-bromo-5-fluoro-4-methoxytoluene. This is a radical-mediated reaction where N-bromosuccinimide (NBS) serves as a controlled source of bromine radicals, initiated by AIBN. The benzylic position is preferentially functionalized due to the stability of the resulting benzylic radical intermediate. The aldehyde is then formed via subsequent hydrolysis or oxidation. A more direct route involves the direct oxidation of the methyl group to an aldehyde using an appropriate oxidant like selenium dioxide or a two-step process involving bromination followed by the Sommelet reaction. For this guide, we detail a common oxidation approach.

-

Protocol: Synthesis of 2-Bromo-5-fluoro-4-methoxybenzaldehyde

-

To a solution of 2-bromo-5-fluoro-4-methoxytoluene (1.0 eq) in acetic anhydride (10 vol), add chromium(VI) oxide (3.0 eq) portion-wise at 0-5 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by carefully pouring it into ice-water and extract with ethyl acetate (3 x 10 vol).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.

-

Step 2: Cyanation of the Aryl Bromide

-

Expertise & Causality: The conversion of the aryl bromide to a nitrile is a critical step, setting the stage for the subsequent reductive cyclization. A Rosenmund-von Braun reaction using copper(I) cyanide is a classic and reliable method for this transformation.[3] The reaction proceeds via an oxidative addition of the aryl bromide to the copper catalyst, followed by reductive elimination to form the aryl nitrile. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the copper salts.

-

Protocol: Synthesis of 2-Cyano-5-fluoro-4-methoxybenzaldehyde

-

To a flask charged with copper(I) cyanide (1.2 eq), add 2-bromo-5-fluoro-4-methoxybenzaldehyde (1.0 eq) and anhydrous DMF (5 vol).

-

Heat the mixture to reflux (approx. 150 °C) under a nitrogen atmosphere for 12-18 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to break down the copper complexes.

-

Extract the product with toluene (3 x 10 vol).

-

Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

-

The crude nitrile can be purified by recrystallization or column chromatography.

-

Step 3: Reductive Amination and Intramolecular Cyclization

-

Expertise & Causality: This final, elegant step accomplishes two transformations in a single pot: the reduction of the nitrile and the aldehyde, and the subsequent intramolecular cyclization to form the lactam ring. Raney Nickel is an effective catalyst for the hydrogenation of both functional groups. The reaction is performed in a methanolic ammonia solution, which provides the nitrogen source for the final isoindolinone ring. The likely mechanism involves the initial reduction of the nitrile to a primary amine and the aldehyde to an alcohol. The amine then displaces the alcohol in an intramolecular fashion to form the stable five-membered lactam ring.

-

Protocol: Synthesis of this compound

-

Charge a high-pressure hydrogenation vessel with 2-cyano-5-fluoro-4-methoxybenzaldehyde (1.0 eq), Raney Nickel (approx. 10% w/w, washed with methanol), and a 7N solution of ammonia in methanol (20 vol).

-

Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 60-80 psi.

-

Heat the mixture to 50-60 °C and stir vigorously for 8-12 hours.

-

Monitor the hydrogen uptake. Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting solid by recrystallization from ethanol or by silica gel chromatography to yield pure this compound.

-

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | MW | Expected ¹H NMR Key Signals (δ, ppm) | Expected Yield |

| 2-Bromo-5-fluoro-4-methoxybenzaldehyde | C₈H₆BrFO₂ | 233.04 | 10.1 (s, 1H, CHO), 7.5 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃) | 70-80% |

| 2-Cyano-5-fluoro-4-methoxybenzaldehyde | C₉H₆FNO₂ | 179.15 | 10.2 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 4.0 (s, 3H, OCH₃) | 80-90% |

| This compound | C₉H₈FNO₂ | 181.16 | 8.5 (br s, 1H, NH), 7.2 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.4 (s, 2H, CH₂), 3.9 (s, 3H, OCH₃) | 75-85% |

Note: Expected NMR signals are predictive and should be confirmed experimentally. Solvents like DMSO-d₆ or CDCl₃ will affect chemical shifts.

Conclusion

This guide provides a robust and well-rationalized synthetic pathway for this compound. The described route relies on established and scalable chemical transformations, starting from readily available materials. By explaining the causality behind each step and providing detailed protocols, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries, enabling the efficient synthesis of this valuable fluorinated building block for advanced drug discovery applications.

References

-

ResearchGate. Synthesis of monofluorinated and trifluorinated isoindolin‐1‐one compounds from 2‐alkynylbenzamides. Available at: [Link] [Accessed January 1, 2026].

-

ResearchGate. Synthesis of trifluoromethyl-containing isoindolinones. Available at: [Link] [Accessed January 1, 2026].

-

ACS Omega. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Available at: [Link] [Accessed January 1, 2026].

-

ResearchGate. Synthetic strategies toward the isoindolin‐1‐ones framework. Available at: [Link] [Accessed January 1, 2026].

-

Organic Chemistry Portal. Synthesis of isoindolinones. Available at: [Link] [Accessed January 1, 2026].

-

RSC Publishing. Synthesis of 2-arylethenesulfonyl fluorides and isoindolinones: Ru-catalyzed C–H activation of nitrones with ethenesu. Available at: [Link] [Accessed January 1, 2026].

-

PubMed Central. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Available at: [Link] [Accessed January 1, 2026].

-

ResearchGate. Selectfluor-mediated synthesis of isoindoline fused with triazoles under metal-free conditions. Available at: [Link] [Accessed January 1, 2026].

-

ChemRxiv. Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. Available at: [Link] [Accessed January 1, 2026].

-

Europe PMC. Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Available at: [Link] [Accessed January 1, 2026].

Sources

An Investigative Guide to the Potential Biological Activity of 7-Fluoro-6-methoxyisoindolin-1-one: A Research Primer

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide addresses 7-Fluoro-6-methoxyisoindolin-1-one, a compound whose specific biological activities remain largely uncharacterized in publicly accessible literature. The absence of extensive data presents not a barrier, but an opportunity for pioneering research.

This document, therefore, deviates from a conventional whitepaper cataloging established facts. Instead, it serves as a senior application scientist's investigative primer. We will proceed by dissecting the molecule's structural components, drawing parallels to known bioactive compounds, and from this foundation, construct a logical framework for its potential biological activities and a comprehensive strategy for their experimental validation.

I. Structural Dissection and Hypothesis Formulation

The structure of this compound presents several key features that can inform our hypotheses about its potential biological roles:

-

The Isoindolinone Core: This bicyclic lactam is a privileged scaffold in medicinal chemistry, found in a variety of compounds with diverse biological activities. Notably, related structures such as 6,7-dihydroxyisoindolin-1-one have been investigated as HIV-1 integrase inhibitors.[1] This suggests that the isoindolinone core of our target compound could potentially interact with enzymatic targets, particularly those involving metal chelation or specific hydrogen bonding patterns.

-

Fluorine Substitution: The introduction of a fluorine atom at the 7-position is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties.[2][3] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter electronic properties, which can be crucial for bioactivity.[4] In some contexts, fluoro groups have been shown to improve the activity of inhibitors for enzymes like myeloperoxidase.[5]

-

Methoxy Group: The methoxy group at the 6-position can influence the molecule's solubility, lipophilicity, and potential for hydrogen bonding. Its electronic-donating nature can also affect the reactivity and binding of the aromatic ring. The positioning of both the fluoro and methoxy groups can create a unique electronic and steric environment that may favor specific protein-ligand interactions.

Based on these structural features, we can formulate several primary hypotheses for the biological activity of this compound:

-

Hypothesis 1: Antiviral Activity: Drawing a parallel to 6,7-dihydroxyisoindolin-1-one, the target compound could exhibit inhibitory activity against viral enzymes like integrase.

-

Hypothesis 2: Anticancer Activity: The isoindolinone scaffold is present in some anticancer agents. The compound's substitutions may confer cytotoxicity against cancer cell lines through various mechanisms.

-

Hypothesis 3: Enzyme Inhibition: The specific arrangement of heteroatoms and substituents may allow for the inhibition of other key enzymes implicated in disease, such as kinases or oxidoreductases.

II. A Proposed Experimental Workflow for Biological Characterization

To systematically investigate the biological activity of this compound, a tiered screening approach is recommended. This workflow is designed to first identify any significant biological effects and then to progressively elucidate the underlying mechanism of action.

Caption: A tiered experimental workflow for the biological characterization of this compound.

Detailed Experimental Protocols

1. Tier 1: Cytotoxicity Screening using MTT Assay

This initial screen will assess the compound's effect on cell viability across a panel of human cancer cell lines (e.g., HCT-116, MCF7, A549).

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

2. Tier 1: HIV-1 Integrase Strand Transfer Assay

Based on the activity of related isoindolinones, this assay is a primary candidate for investigation.[1]

-

Reaction Mixture Preparation: In a 96-well plate, combine recombinant HIV-1 integrase enzyme, a labeled DNA substrate, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C to allow for the strand transfer reaction to occur.

-

Quenching and Detection: Stop the reaction and detect the amount of integrated DNA using a suitable method (e.g., fluorescence polarization or ELISA-based detection).

-

Data Analysis: Determine the inhibitory activity of the compound by comparing the signal from treated wells to that of untreated and positive controls (known integrase inhibitors). Calculate the IC50 value.

III. Hypothetical Mechanism of Action: A Signaling Pathway Perspective

Should this compound demonstrate potent anticancer activity, a subsequent investigation into its impact on key cellular signaling pathways would be warranted. A plausible hypothesis is the disruption of pathways critical for cancer cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of the compound on the MAPK/ERK pathway.

IV. Quantitative Data Summary (Hypothetical)

For illustrative purposes, the following table presents a hypothetical summary of initial screening results.

| Assay Type | Cell Line / Target | IC50 (µM) |

| Cytotoxicity | HCT-116 | 15.2 |

| Cytotoxicity | MCF7 | > 100 |

| Cytotoxicity | A549 | 22.8 |

| HIV-1 Integrase | Recombinant Enzyme | 5.6 |

| Antimicrobial | E. coli | > 200 |

| Antimicrobial | S. aureus | > 200 |

V. Concluding Remarks and Future Directions

While the biological activity of this compound is not yet established, its chemical structure provides a compelling rationale for its investigation as a potential therapeutic agent. The proposed experimental framework offers a clear and logical path forward for its characterization. The initial focus should be on broad-spectrum screening to identify any significant bioactivity, followed by more focused studies to elucidate its mechanism of action. The insights gained from such studies will be invaluable in determining the potential of this novel compound in the field of drug discovery.

References

- BLD Pharm. This compound.

- PubMed. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin- 1(2H)-one Based HIV-1 Integrase Inhibitors.

- MDPI. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study.

- PubMed. Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction.

- NIH. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase.

- PubMed Central. Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia.

-

NIH. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][6]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic. Available from:

- Google Patents. Solid forms of (1,1-dioxo-4-thiomorpholinyl)-[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]-methanone.

- MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

-

RSC Publishing. Utility of 6-aza-2-thiothymine in the synthesis of novel[1][6][7]triazolo[4,3-b][1][6][7]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. Available from:

-

NIH. Utility of 6-aza-2-thiothymine in the synthesis of novel[1][6][7]triazolo[4,3-b][1][6][7]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. Available from:

- NIH. Antimicrobial, Anticancer and Multidrug-Resistant Reversing Activity of Novel Oxygen-, Sulfur- and Selenoflavones and Bioisosteric Analogues.

Sources

- 1. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin- 1(2H)-one Based HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2768821B1 - Solid forms of (1,1-dioxo-4-thiomorpholinyl)-[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]-methanone - Google Patents [patents.google.com]

- 3. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]

- 4. Antimicrobial, Anticancer and Multidrug-Resistant Reversing Activity of Novel Oxygen-, Sulfur- and Selenoflavones and Bioisosteric Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1007455-31-3|this compound|BLD Pharm [bldpharm.com]

- 7. WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart failure - Google Patents [patents.google.com]

7-Fluoro-6-methoxyisoindolin-1-one mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 7-Fluoro-6-methoxyisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic molecule belonging to the diverse and pharmacologically significant class of isoindolin-1-one derivatives. While the specific mechanism of action for this particular compound has not been extensively elucidated in publicly available literature, the isoindolin-1-one scaffold is a well-established pharmacophore present in numerous bioactive compounds. This technical guide synthesizes the current understanding of the potential mechanisms of action for this compound by examining the established biological activities of structurally related analogs. We will explore several plausible molecular targets and signaling pathways, including Poly (ADP-ribose) polymerase (PARP), GABA-A receptors, carbonic anhydrases, HIV-1 integrase, cyclooxygenases (COX), epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases, and P-glycoprotein (P-gp). For each potential mechanism, we provide a detailed overview of the biological rationale and a step-by-step experimental workflow for validation. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and to provide a strategic framework for elucidating its precise pharmacological profile.

Introduction: The Isoindolin-1-one Scaffold and the Emergence of this compound

The isoindolin-1-one core is a bicyclic heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of clinically relevant drugs and biologically active molecules.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, anti-epileptic, and anti-viral effects.[2][3][4][5] The versatility of the isoindolin-1-one ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological target specificity.

This compound is a specific derivative characterized by the presence of a fluorine atom at the 7-position and a methoxy group at the 6-position of the isoindolin-1-one core. While the synthesis and basic chemical properties of this compound are documented, a comprehensive understanding of its mechanism of action remains to be established. The electronic properties of the fluoro and methoxy substituents are likely to play a crucial role in modulating the compound's interaction with biological targets.

This guide will systematically explore the most probable mechanisms of action for this compound based on the known activities of its structural congeners. By providing a detailed analysis of these potential pathways and the experimental methodologies to validate them, we aim to accelerate the discovery and development of this promising compound.

Potential Mechanisms of Action and Experimental Validation

Based on the established pharmacology of the isoindolin-1-one class of molecules, several key biological targets and pathways are proposed as potential mechanisms of action for this compound.

PARP Inhibition

Biological Rationale: Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair.[2] Inhibition of PARP, particularly PARP-1, disrupts the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality. Several isoindolin-1-one derivatives have been identified as potent PARP inhibitors.[2]

Signaling Pathway:

Caption: Proposed PARP Inhibition Pathway.

Experimental Workflow: PARP Activity Screening and Inhibitor Testing Assay (PASTA)

This assay measures the incorporation of a modified NAD+ analog into a substrate protein by PARP1 in the presence of the test compound.

-

Principle: A chemiluminescent assay to quantify the activity of PARP1 by measuring the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.[6]

-

Materials:

-

Recombinant human PARP1 enzyme

-

Histone proteins

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

96-well microplate

-

Plate reader with luminescence detection

-

-

Protocol:

-

Coat a 96-well plate with histone proteins.

-

Add a solution containing PARP1 enzyme, biotinylated NAD+, and varying concentrations of this compound to the wells.

-

Incubate to allow the PARP-catalyzed reaction to proceed.

-

Wash the wells to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the wells again.

-

Add the chemiluminescent substrate and measure the luminescence.

-

-

Data Analysis: Calculate the percent inhibition of PARP1 activity for each concentration of the test compound and determine the IC50 value.

Caption: PARP Inhibition Assay Workflow.

GABA-A Receptor Positive Allosteric Modulation

Biological Rationale: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism is responsible for the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines and other related drugs. A series of novel 2,7-disubstituted isoindolin-1-one derivatives have been identified as highly potent PAMs of GABA-A receptors with antiepileptic efficacy.[3]

Signaling Pathway:

Caption: GABA-A Receptor Positive Allosteric Modulation.

Experimental Workflow: Electrophysiological Assay (Patch-Clamp)

This is the gold-standard method for characterizing the activity of ion channel modulators.

-

Principle: Measures the potentiation of GABA-induced chloride currents by the test compound in cells expressing recombinant GABA-A receptors.[7]

-

Materials:

-

Cell line expressing specific GABA-A receptor subtypes (e.g., HEK293 cells)

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

GABA

-

This compound

-

Appropriate intracellular and extracellular solutions

-

-

Protocol:

-

Culture cells expressing the GABA-A receptor of interest.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a sub-maximal concentration of GABA to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Measure the potentiation of the GABA-induced current.

-

-

Data Analysis: Calculate the percent potentiation of the GABA current for each concentration of the test compound and determine the EC50 value.

Caption: Patch-Clamp Assay Workflow.

Carbonic Anhydrase Inhibition

Biological Rationale: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers. Novel isoindolinone derivatives have been shown to be potent inhibitors of human carbonic anhydrases I and II.[4]

Signaling Pathway:

Caption: Carbonic Anhydrase Inhibition Pathway.

Experimental Workflow: Carbonic Anhydrase Inhibitor Screening Assay

A colorimetric assay to measure the esterase activity of carbonic anhydrase.

-

Principle: Measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.[1]

-

Materials:

-

Purified human carbonic anhydrase (isoforms I and II)

-

p-Nitrophenyl acetate (pNPA)

-

Tris-HCl buffer

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Add CA enzyme and varying concentrations of this compound to the wells of a 96-well plate.

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the reaction by adding pNPA.

-

Measure the increase in absorbance at 405 nm over time.

-

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percent inhibition and the IC50 value.

Caption: Carbonic Anhydrase Inhibition Assay Workflow.

HIV-1 Integrase Inhibition

Biological Rationale: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. Bicyclic 6,7-dihydroxyisoindolin-1-one-based compounds have been investigated as inhibitors of HIV-1 integrase.[5]

Signaling Pathway:

Caption: HIV-1 Integrase Inhibition Pathway.

Experimental Workflow: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

-

Principle: A fluorescence-based assay that detects the incorporation of a labeled viral DNA substrate into a target DNA molecule by recombinant HIV-1 integrase.[5][8]

-

Materials:

-

Recombinant HIV-1 integrase

-

Fluorescently labeled viral DNA substrate

-

Target DNA

-

Reaction buffer

-

384-well plate

-

Fluorescence plate reader

-

-

Protocol:

-

Add HIV-1 integrase and varying concentrations of this compound to the wells of a 384-well plate.

-